molecular formula C14H11N5O5 B11060100 N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11060100
M. Wt: 329.27 g/mol
InChI Key: AOTXJQKDSQXQJJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups and a benzoxadiazole ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 2,4-dimethylphenylamine to introduce nitro groups, followed by the formation of the benzoxadiazole ring through cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonic acids in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a fluorescent probe due to the presence of the benzoxadiazole ring, which exhibits fluorescence properties. It is useful in studying cellular processes and molecular interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities. The nitro and amine groups can interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound is used in the production of dyes and pigments. Its structural features allow for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism by which N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzoxadiazole ring can interact with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
  • N-(2,4-Dimethyl-6-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
  • N-(2,4-Dimethyl-6-nitrophenyl)-7-nitrobenzoxazole

Uniqueness

N-(2,4-Dimethyl-6-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of the nitro groups and the benzoxadiazole ring. This configuration imparts distinct chemical and physical properties, such as enhanced fluorescence and specific reactivity patterns, making it particularly useful in scientific research and industrial applications.

Properties

Molecular Formula

C14H11N5O5

Molecular Weight

329.27 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C14H11N5O5/c1-7-5-8(2)12(11(6-7)19(22)23)15-9-3-4-10(18(20)21)14-13(9)16-24-17-14/h3-6,15H,1-2H3

InChI Key

AOTXJQKDSQXQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C

Origin of Product

United States

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